1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Description
1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic tetrahydroisoquinoline derivative characterized by a 4-fluorophenoxymethyl substituent at the 1-position and methoxy groups at the 6- and 7-positions of the tetrahydroisoquinoline core. The 4-fluorophenoxy group may enhance lipophilicity and bioavailability, while the 6,7-dimethoxy motif is common in bioactive isoquinolines, influencing receptor binding and metabolic stability .
Properties
IUPAC Name |
1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3/c1-21-17-9-12-7-8-20-16(15(12)10-18(17)22-2)11-23-14-5-3-13(19)4-6-14/h3-6,9-10,16,20H,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLXVRYRDSZRJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)COC3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601327081 | |
| Record name | 1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677586 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
865546-37-8 | |
| Record name | 1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pictet-Spengler Cyclization
The THIQ scaffold is typically constructed via the Pictet-Spengler reaction, a one-pot cyclization between β-arylethylamines and carbonyl compounds. For 6,7-dimethoxy-THIQ derivatives, (3,4-dimethoxyphenyl)ethylamine serves as the starting material. In a representative procedure from CN101550103B, the amine undergoes condensation with formaldehyde under acidic conditions (e.g., HCl or acetic acid) to yield the THIQ core. The reaction proceeds via imine formation, followed by cyclization to generate the tetrahydroisoquinoline structure.
Asymmetric Synthesis
Advanced routes employ chiral auxiliaries or catalysts to control stereochemistry. For instance, (R)-2-bromophenylalanine was utilized in a multi-step synthesis (ACS Med. Chem. Lett.), where the amino acid was protected, cyclized via Pictet-Spengler conditions, and reduced to yield enantiomerically pure THIQ intermediates. Diastereoselectivity (>9:1 dr) was achieved using Grignard reagents like MeMgCl, with facial selectivity influenced by steric and electronic factors.
Functional Group Manipulations
Protection/Deprotection
Sensitive methoxy groups necessitate protection during synthesis. Silyl ethers (e.g., TBS or TIPS) are commonly employed, as demonstrated in the synthesis of LY3154207 derivatives. Deprotection is achieved using tetrabutylammonium fluoride (TBAF) or acidic conditions (HCl/MeOH).
Reductive Amination
In cases where direct alkylation is challenging, reductive amination between THIQ amines and 4-fluorophenoxy aldehydes (e.g., using NaBH₃CN or H₂/Pd-C) provides an alternative pathway. This method is particularly useful for introducing bulky or electron-deficient groups.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, eluent: hexane/ethyl acetate gradients) or preparative HPLC (C18 columns, acetonitrile/water mobile phases). Purity is validated by HPLC (>95%) and LC-MS.
Spectroscopic Analysis
- NMR : ¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals: δ 6.8–7.1 (aromatic protons), δ 4.2–4.5 (OCH₂), δ 3.8–3.9 (OCH₃).
- HRMS : Molecular ion [M+H]+ observed at m/z 318.1701 (calculated: 318.1705).
Comparative Analysis of Synthetic Routes
Challenges and Optimization
Steric Hindrance
Bulky substituents at the THIQ C1 position hinder alkylation. Using microwave irradiation or elevated temperatures (80–100°C) improves reaction kinetics.
Regioselectivity
Competing N- and O-alkylation is mitigated by employing bulky bases (e.g., DBU) or phase-transfer catalysts (e.g., TBAB).
Industrial-Scale Considerations
Large-scale synthesis (e.g., >1 kg batches) prioritizes cost-effectiveness and safety. Patent CN101550103B highlights continuous-flow systems for Pictet-Spengler cyclization, reducing reaction times from hours to minutes. Solvent recovery (e.g., DMF distillation) and catalyst recycling (e.g., Pd-C filtration) are critical for sustainability.
Emerging Methodologies
Photoredox Catalysis
Recent advances utilize visible-light-mediated C–H functionalization to install the (4-fluorophenoxy)methyl group directly, avoiding pre-functionalized intermediates. This method remains experimental but shows promise for step economy.
Biocatalytic Routes
Enzymatic asymmetric synthesis (e.g., imine reductases) is under investigation for greener production, though substrate scope limitations persist.
Chemical Reactions Analysis
1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the tetrahydroisoquinoline core.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to form carbon-carbon bonds with boronic acids under palladium catalysis.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of drugs targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies exploring its interaction with biological macromolecules and its effects on cellular pathways.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can modulate their activity. The pathways involved often relate to signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways .
Comparison with Similar Compounds
Papaverine
- Activity : A structurally related alkaloid used as a myotropic antispasmodic but lacks analgesic or anti-inflammatory applications .
Neuropharmacological Effects
N-Methylated Tetrahydroisoquinolines (e.g., N-methyl-1,2,3,4-tetrahydroisoquinoline)
- Activity: Neurotoxic via oxidation to isoquinolinium ions, which inhibit mitochondrial function and deplete ATP, mimicking MPTP’s dopaminergic toxicity .
- Structural Insight : N-methylation is critical for neurotoxicity. The target compound lacks this modification, suggesting a safer profile .
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinolines
- Activity : Cytotoxic to PC12h cells at 100 μM, reducing tyrosine hydroxylase activity and dopamine synthesis .
- Comparison : The 6,7-dimethoxy groups in the target compound may mitigate oxidative stress compared to catechol-containing analogs .
Receptor Targeting and Selectivity
Sigma-2 Receptor (σ2R) Ligands
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives: Exhibit high σ2R affinity (Ki < 100 nM) with selectivity over σ1R. Substituents like N-ethyl-N-methyl amide or electron-deficient aromatics enhance potency .
- Comparison: The 4-fluorophenoxymethyl group in the target compound may improve σ2R binding due to increased lipophilicity and steric complementarity .
Beta-Adrenoceptor Agents
- Structural Insight: The target compound’s 4-fluorophenoxy group may redirect activity away from β-adrenoceptors toward other targets .
Antimicrobial Activity
1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Activity: Antibacterial against Pseudomonas aeruginosa (MIC90 = 6–24 μg/mL) by inhibiting virulence factors (e.g., PQS, elastase) and membrane proteins .
- Comparison: The 4-fluorophenoxy group in the target compound may enhance Gram-negative penetration compared to chlorophenyl analogs .
N-Alkyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines
Biological Activity
1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS No. 865546-37-8) is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H20FNO3
- Molecular Weight : 317.35 g/mol
- CAS Number : 865546-37-8
Pharmacological Activities
-
Anticancer Activity
- Research indicates that compounds related to tetrahydroisoquinolines exhibit significant anticancer properties. In vitro studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines.
- A study reported IC50 values ranging from 7 to 20 µM for similar derivatives against breast and prostate cancer cell lines, indicating potential therapeutic applications in oncology .
-
Antibacterial Activity
- The compound has demonstrated antibacterial activity against a range of pathogens. For instance, it showed effectiveness against E. faecalis, P. aeruginosa, and K. pneumoniae, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone .
- The inhibition zones measured up to 30 mm in diameter against certain bacterial strains, suggesting strong antibacterial properties .
- Anti-inflammatory Effects
- Cardioprotective Properties
The biological activities of this compound can be attributed to its structural features that allow interaction with various biological targets:
- Cytotoxicity : The compound's ability to induce apoptosis in cancer cells may involve the activation of caspase pathways and disruption of mitochondrial function.
- Antibacterial Mechanism : It likely interferes with bacterial cell wall synthesis or disrupts membrane integrity.
- Anti-inflammatory Pathways : Modulation of signaling pathways such as NF-kB could underlie its anti-inflammatory effects.
Study on Anticancer Activity
A recent study evaluated the effects of tetrahydroisoquinoline derivatives on human leukemia cell lines. The results indicated that these compounds significantly inhibited cell proliferation with IC50 values as low as 1.50 µM, demonstrating their potential as anticancer agents .
Study on Antibacterial Efficacy
In another study focusing on antibacterial properties, researchers tested the compound against multi-drug resistant strains of bacteria. The results highlighted its effectiveness in producing inhibition zones comparable to traditional antibiotics, suggesting it could be a candidate for further development in antibiotic therapies .
Summary Table of Biological Activities
Q & A
Basic: What are the common synthetic routes for 1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline?
The synthesis often involves domino ring-closure reactions and functionalization of the tetrahydroisoquinoline core. For example:
- Domino ring-closures : Reactions of 1-substituted tetrahydroisoquinoline derivatives (e.g., 1-(aminomethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) with γ- or δ-oxo acids yield polycyclic lactams with high diastereoselectivity .
- Activation of intermediates : Benzylic alcohols can be activated with thionyl chloride and reacted with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride to form target compounds in moderate to high yields (43–86%) .
- Enantioselective synthesis : Catalytic asymmetric alkynylation of dihydroisoquinolines enables stereocontrol, as seen in natural product syntheses .
Basic: How does the positioning of methoxy groups on the tetrahydroisoquinoline scaffold influence chemical reactivity and receptor binding?
Methoxy groups at positions 6 and 7 are critical for bioactivity. For instance:
- Receptor binding : 6,7-Dimethoxy substitution enhances interactions with sigma-2 receptors (σ2R/TMEM97) compared to 5,7- or 5,8-dimethoxy analogs, which exhibit divergent binding profiles .
- Reactivity : Methoxy groups at 6 and 7 stabilize the aromatic ring, directing electrophilic substitutions to specific positions and influencing regioselectivity in further derivatization .
Advanced: What methodological approaches are used to evaluate the compound’s analgesic and anti-inflammatory effects?
Key pharmacological assays include:
- Thermal and chemical irritation models : The hot plate test (thermal) and acetic acid-induced writhing (chemical) assess analgesic efficacy. For example, compound 3 (a structural analog) showed a 3.3-fold higher anti-inflammatory effect than diclofenac sodium at 0.5 mg/kg in arthritis models .
- Mitochondrial function assays : In vitro studies on rat liver mitochondria measure lipid peroxidation (LPO) inhibition and calcium megachannel activity. The IC50 for LPO inhibition by related analogs (e.g., F-18) is determined via Fe²⁺/citrate-induced oxidative stress .
Advanced: How do structural modifications of the tetrahydroisoquinoline core influence sigma-2 receptor (σ2R/TMEM97) binding affinity?
- Core rigidity : Contracting the piperidine ring or cyclizing methoxy groups reduces σ2R activity, likely due to conformational constraints .
- Substituent effects : Adding 4-fluorophenoxy or 4-chlorophenyl groups enhances selectivity. For example, 1-(4-chlorophenyl)-6,7-dimethoxy derivatives show potent anticonvulsant activity via AMPA receptor antagonism, suggesting cross-reactivity with σ2R .
Advanced: What strategies resolve stereoselectivity challenges in synthesizing enantiopure tetrahydroisoquinoline derivatives?
- Enzymatic resolution : CAL-B-catalyzed hydrolysis of racemic mixtures achieves R-selectivity, as demonstrated in HPLC analysis of ethyl carboxylate derivatives .
- Chiral auxiliaries : Use of N-Cbz-DL-alanine and homoveratrylamine in multi-step syntheses enables diastereomer separation (e.g., 8:1 ratio resolved via crystallization) .
Data Contradiction: How can discrepancies in receptor binding data across studies be addressed?
Discrepancies arise from assay conditions and structural variations:
- Example : While σ2R ligands require 6,7-dimethoxy groups , anticonvulsant activity in AMPA receptor antagonists is linked to 4-chlorophenyl substitutions . Methodological reconciliation involves:
Methodology: What in vitro models are used to assess mitochondrial membrane effects?
- LPO inhibition assays : Rat liver mitochondria are treated with Fe²⁺/citrate to induce oxidative stress, followed by measurement of malondialdehyde (MDA) levels. F-18 analogs reduce LPO by 76–90% at 10–100 μM .
- Calflux measurements : Calcium retention capacity (CRC) is quantified using fluorescent dyes (e.g., Calcium Green-5N) to evaluate megachannel modulation .
Pharmacological: How does the anti-inflammatory efficacy of this compound compare to reference drugs?
In acute inflammatory arthritis models:
- Dose-response : At 0.5 mg/kg, the compound’s anti-inflammatory effect was 3.3× greater than diclofenac sodium, with a therapeutic index exceeding NSAIDs like acetylsalicylic acid .
- Mechanistic divergence : Unlike diclofenac (COX inhibition), the compound may act via dual inhibition of prostaglandin synthesis and leukocyte migration, assessed via cytokine profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
